(5-cloro-1-metil-1H-imidazol-2-il)metilamina CAS No. 1094415-06-1"

>

(5-cloro-1-metil-1H-imidazol-2-il)metilamina CAS No. 1094415-06-1"

>

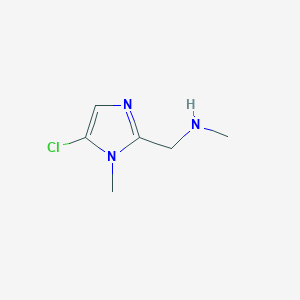

(5-cloro-1-metil-1H-imidazol-2-il)metilamina

Descripción general

Descripción

The compound “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine” is represented by the Inchi Code 1S/C5H7ClN2O/c1-8-4 (6)2-7-5 (8)3-9/h2,9H,3H2,1H3 .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

The compound has a molecular weight of 146.58 . It is a solid at room temperature . It is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación

Investigación Farmacéutica

Los derivados del imidazol se utilizan comúnmente en productos farmacéuticos debido a su potencial terapéutico. Se pueden sintetizar en varios compuestos con actividad antituberculosa contra Mycobacterium tuberculosis .

Síntesis Química

Los imidazoles sirven como componentes clave en moléculas funcionales para una variedad de aplicaciones cotidianas, incluida la síntesis regiocontrolada de imidazoles sustituidos .

Agentes Antimicrobianos

La estructura del imidazol permite la creación de compuestos que pueden bloquear las señales de detección de quorum bacteriano, lo que lleva a la reducción de la transcripción de genes asociados con la patogenicidad microbiana .

Catálisis

Se sabe que los imidazoles actúan como catalizadores en varias reacciones químicas, lo que potencialmente mejora la eficiencia y la selectividad.

Cada sección proporciona un punto de partida para una mayor investigación sobre aplicaciones específicas de (5-chloro-1-methyl-1H-imidazol-2-yl)methylamine. Si necesita información más detallada sobre cualquiera de estos campos o aplicaciones adicionales, ¡hágamelo saber!

Safety and Hazards

Direcciones Futuras

The future directions for “(5-chloro-1-methyl-1H-imidazol-2-yl)methylamine” and other imidazole derivatives could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives have a broad range of biological activities and can interact with various targets . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that the compound’s action could be influenced by the solvent environment.

Propiedades

IUPAC Name |

1-(5-chloro-1-methylimidazol-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-8-4-6-9-3-5(7)10(6)2/h3,8H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHUTUWFHKPTZTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC=C(N1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

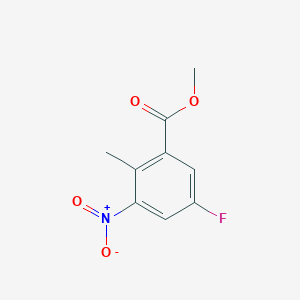

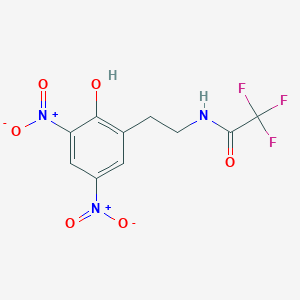

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoic Acid](/img/structure/B1461740.png)